molecular formula C22H32N2O3 B4588624 ethyl 1'-acetyl-3-benzyl-1,4'-bipiperidine-3-carboxylate

ethyl 1'-acetyl-3-benzyl-1,4'-bipiperidine-3-carboxylate

Cat. No.: B4588624
M. Wt: 372.5 g/mol
InChI Key: ATHRHOSELLORDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1'-acetyl-3-benzyl-1,4'-bipiperidine-3-carboxylate is a useful research compound. Its molecular formula is C22H32N2O3 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.24129289 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzymatic Kinetic Resolution

Ethyl 1,4-benzodioxan-2-carboxylate, a compound with a somewhat related structure, has been utilized in the production of drug doxazosin mesylate. The kinetic resolution of this compound to obtain its S-enantiomer was achieved through a simple lipase-catalyzed transesterification reaction, highlighting the potential of enzymatic processes in the selective synthesis of pharmaceutical intermediates. This study underscores the importance of enzyme source and reaction time on product enantioselectivity, with lipase from Candida antartica-B showing good selectivity towards the S-enantiomer (Kasture et al., 2005).

Synthesis of Complex Organic Compounds

Research on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives through interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives demonstrates the compound's utility in creating complex organic molecules. These processes, conducted at room temperature, exemplify the compound's role in facilitating the synthesis of potentially biologically active molecules (Mohamed, 2014).

Bridged-ring Nitrogen Compounds

The synthesis of bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues using ethyl 3,4-dimethoxyphenyl(phenyl)acetate underscores the application of related compounds in creating analogues of biological molecules. Such research may contribute to the development of new therapeutic agents by exploring the structural activity relationships of drug molecules (Gentles et al., 1991).

Properties

IUPAC Name

ethyl 1-(1-acetylpiperidin-4-yl)-3-benzylpiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3/c1-3-27-21(26)22(16-19-8-5-4-6-9-19)12-7-13-24(17-22)20-10-14-23(15-11-20)18(2)25/h4-6,8-9,20H,3,7,10-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHRHOSELLORDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C2CCN(CC2)C(=O)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1'-acetyl-3-benzyl-1,4'-bipiperidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1'-acetyl-3-benzyl-1,4'-bipiperidine-3-carboxylate
Reactant of Route 3
ethyl 1'-acetyl-3-benzyl-1,4'-bipiperidine-3-carboxylate
Reactant of Route 4
ethyl 1'-acetyl-3-benzyl-1,4'-bipiperidine-3-carboxylate
Reactant of Route 5
ethyl 1'-acetyl-3-benzyl-1,4'-bipiperidine-3-carboxylate
Reactant of Route 6
ethyl 1'-acetyl-3-benzyl-1,4'-bipiperidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.